REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([CH2:10]O)=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:10][Br:13])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8]
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Name
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|
Quantity
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22.9 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=CC1C)Cl)CO
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Name
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|
Quantity
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1.5 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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48.2 g
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Type
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reactant
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Smiles
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C(Br)(Br)(Br)Br
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Name
|
|
Quantity
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38.1 g
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 0° C. for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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warmed to r.t. for 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
The reaction was then concentrated
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Type
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CUSTOM
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Details
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the residue was purified by flash chromatography on silica gel with 0 to 10% EtOAc/heptanes
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Reaction Time |
20 min |
Name
|
|
Type
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product
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Smiles
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BrC=1C(=NC(=CC1C)Cl)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |